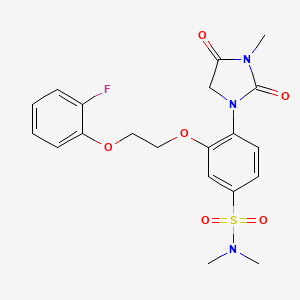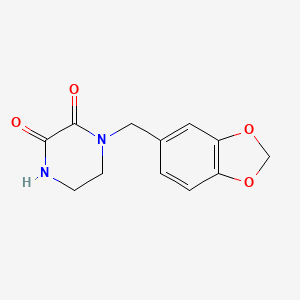![molecular formula C20H13Cl4N3O5 B12624021 3,3'-(Hydroxyimino)bis[1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione]](/img/structure/B12624021.png)
3,3'-(Hydroxyimino)bis[1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(Hydroxyimino)bis[1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione] is a complex organic compound characterized by the presence of a pyrrolidine-2,5-dione scaffold
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Hydroxyimino)bis[1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione] typically involves the reaction of 3,4-dichlorophenyl derivatives with pyrrolidine-2,5-dione under specific conditions. The reaction often requires the presence of a hydroxyimino group to facilitate the formation of the desired compound. Common reagents used in this synthesis include various chlorinated phenyl compounds and pyrrolidine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled environments to manage the reactivity of the intermediates and final product.
化学反応の分析
Types of Reactions
3,3’-(Hydroxyimino)bis[1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione] undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the hydroxyimino group, leading to different reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the chlorinated phenyl rings, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
科学的研究の応用
3,3’-(Hydroxyimino)bis[1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione] has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3,3’-(Hydroxyimino)bis[1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione] involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are often related to its ability to inhibit or activate specific proteins, influencing cellular processes.
類似化合物との比較
Similar Compounds
- 3,3’-(Hydroxyimino)bis[1-(3-chlorophenyl)pyrrolidine-2,5-dione]
- 3,3’-(Hydroxyimino)bis[1-(4-chlorophenyl)pyrrolidine-2,5-dione]
- 3,3’-(Hydroxyimino)bis[1-(3-methoxyphenyl)pyrrolidine-2,5-dione]
Uniqueness
3,3’-(Hydroxyimino)bis[1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione] is unique due to the presence of two dichlorophenyl groups, which enhance its reactivity and potential biological activities. This structural feature distinguishes it from other similar compounds, providing it with unique properties and applications in various fields.
特性
分子式 |
C20H13Cl4N3O5 |
|---|---|
分子量 |
517.1 g/mol |
IUPAC名 |
1-(3,4-dichlorophenyl)-3-[[1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-hydroxyamino]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H13Cl4N3O5/c21-11-3-1-9(5-13(11)23)25-17(28)7-15(19(25)30)27(32)16-8-18(29)26(20(16)31)10-2-4-12(22)14(24)6-10/h1-6,15-16,32H,7-8H2 |
InChIキー |
CTINQXPIMFURQT-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)N(C1=O)C2=CC(=C(C=C2)Cl)Cl)N(C3CC(=O)N(C3=O)C4=CC(=C(C=C4)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Pyrimidinecarboxaldehyde, 4-amino-6-[[1-[(3-fluorophenyl)methyl]-1H-indazol-5-yl]amino]-, O-(2-methoxyethyl)oxime](/img/structure/B12623938.png)
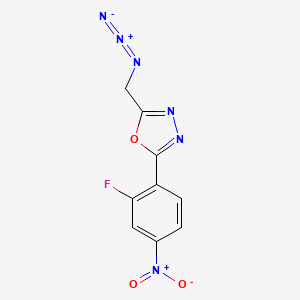
![3-[(4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino]propanenitrile](/img/structure/B12623944.png)
![3-(3,4-dimethoxyphenyl)-N-[3-(4-methylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B12623954.png)

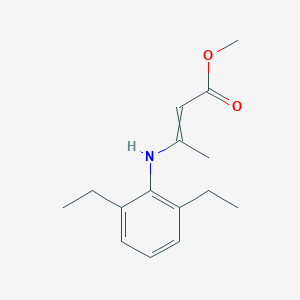
methanone](/img/structure/B12623973.png)
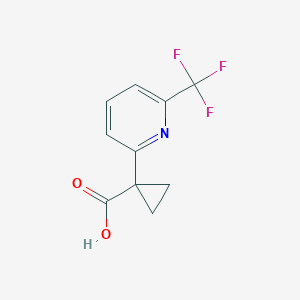
![4-{1-Amino-2-[(methanesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B12623985.png)

